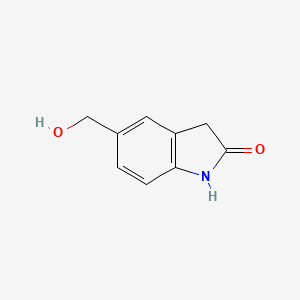

5-(Hydroxymethyl)indolin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-5-6-1-2-8-7(3-6)4-9(12)10-8/h1-3,11H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEKDTIWYDGPPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)CO)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612487-61-3 | |

| Record name | 5-(Hydroxymethyl)-1,3-Dihydro-2H-Indol-2-One | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 5-(Hydroxymethyl)indolin-2-one

Introduction

5-(Hydroxymethyl)indolin-2-one, a key heterocyclic building block, holds a position of significant interest for researchers in medicinal chemistry and drug development. Its core structure, the indolin-2-one (or oxindole) scaffold, is recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. The strategic introduction of a hydroxymethyl group at the C-5 position enhances the molecule's utility, providing a handle for further functionalization, improving aqueous solubility, and enabling the exploration of new binding interactions within target proteins. This guide provides a comprehensive technical overview of the principal synthetic pathways to this valuable intermediate, focusing on the underlying chemical logic, detailed experimental protocols, and a comparative analysis to aid in route selection for laboratory and process chemistry applications.

Retrosynthetic Analysis and Core Strategies

The synthesis of this compound logically proceeds via the reduction of a more oxidized functional group at the C-5 position of the indolin-2-one core. Two primary precursors serve as the most common starting points for this transformation:

-

2-Oxoindoline-5-carbaldehyde: A direct precursor where the aldehyde is reduced to a primary alcohol.

-

2-Oxoindoline-5-carboxylic acid (or its ester): A more oxidized precursor requiring a stronger reducing agent to achieve the target primary alcohol.

The choice between these pathways depends on starting material availability, scalability, and the specific capabilities of the laboratory.

Caption: High-level retrosynthetic analysis of this compound.

Pathway 1: From 2-Oxoindoline-5-carbaldehyde

This is arguably the most direct and chemoselective route. It involves the initial synthesis of the aldehyde precursor followed by its selective reduction.

Step A: Synthesis of 2-Oxoindoline-5-carbaldehyde

The introduction of a formyl group onto the electron-rich aromatic ring of indolin-2-one is a key step. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[1][2] This reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to act as the formylating agent.[3][4]

Causality Behind Experimental Choices:

-

Reagents: DMF serves as both the solvent and the precursor to the electrophilic Vilsmeier reagent. POCl₃ is the activating agent.

-

Mechanism: The indolin-2-one ring is sufficiently electron-rich to undergo electrophilic aromatic substitution. The substitution occurs preferentially at the C-5 position (para to the activating amino group), which is sterically accessible and electronically favored.

-

Workup: The intermediate iminium salt is hydrolyzed with water or a mild base to yield the final aldehyde product.

Caption: Vilsmeier-Haack formylation of indolin-2-one.

Step B: Selective Reduction of the Aldehyde

With the aldehyde precursor in hand, the final step is a selective reduction.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation.[5] It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards the less electrophilic amide carbonyl within the indolin-2-one ring.[6] This chemoselectivity is crucial to avoid over-reduction and preserve the core structure.

-

Solvent: Protic solvents like methanol or ethanol are commonly used as they facilitate the reaction and help in the workup.

-

Temperature: The reaction is typically conducted at low temperatures (e.g., 0 °C) to enhance selectivity and control the reaction rate.[7]

Experimental Protocol: Reduction of 2-Oxoindoline-5-carbaldehyde

-

Dissolution: Dissolve 2-oxoindoline-5-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of THF/methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄, ~1.1-1.5 eq) portion-wise to the stirred solution. Monitor the reaction for gas evolution (hydrogen).

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or silica gel column chromatography to yield pure this compound.

Pathway 2: From 2-Oxoindoline-5-carboxylic Acid or its Ester

This pathway involves a more powerful reduction of a carboxylic acid or its ester derivative. While requiring harsher conditions, it can be advantageous if the carboxylic acid precursor is more readily available.[8][9][10]

Step A: Synthesis of 2-Oxoindoline-5-carboxylic Acid

The synthesis of substituted oxindoles can be achieved through various modern catalytic methods. A prominent strategy is the palladium-catalyzed intramolecular C-H functionalization or α-arylation of an appropriate α-chloroacetanilide precursor.[11][12] This method, often associated with Buchwald-Hartwig amination chemistry, provides a powerful route to the core oxindole structure.[13][14][15]

Causality Behind Experimental Choices:

-

Starting Material: A suitably substituted p-aminobenzoic acid is converted to an α-chloroacetanilide.

-

Catalyst System: A palladium source (e.g., Pd(OAc)₂) and a specialized phosphine ligand (e.g., a biarylphosphine) are used to catalyze the intramolecular C-N bond formation to construct the five-membered ring.[16]

-

Base: A non-nucleophilic base like triethylamine or potassium tert-butoxide is required to facilitate the reaction.

Step B: Reduction of the Carboxylic Acid / Ester

The reduction of a carboxylic acid or ester to a primary alcohol requires a potent reducing agent.

Causality Behind Experimental Choices:

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation as NaBH₄ is not strong enough.[17][18] LiAlH₄ is a powerful, non-selective hydride donor capable of reducing most carbonyl functionalities, including amides.[19][20]

-

Challenges & Control: The primary challenge is the potential for the reduction of the lactam (cyclic amide) carbonyl group. To favor the reduction of the ester/acid, the reaction must be performed under carefully controlled conditions, typically at low temperatures, with precise stoichiometric control of the LiAlH₄. Often, the carboxylic acid is first converted to an ester (e.g., methyl ester) which can sometimes offer better selectivity during reduction.

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are mandatory, as LiAlH₄ reacts violently with protic solvents like water and alcohols.[21]

Experimental Protocol: Reduction of Methyl 2-oxoindoline-5-carboxylate

(Safety Note: Lithium aluminum hydride is highly reactive and pyrophoric. It must be handled with extreme care under an inert atmosphere (e.g., Nitrogen or Argon) and away from moisture.)

-

Inert Atmosphere: Set up an oven-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet.

-

Reagent Suspension: Suspend LiAlH₄ (~1.5-2.0 eq) in anhydrous THF in the flask and cool the suspension to 0 °C.

-

Substrate Addition: Dissolve methyl 2-oxoindoline-5-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, followed by warming to room temperature. Monitor the reaction by TLC.

-

Quenching (Fieser Workup): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the reaction and precipitating aluminum salts.

-

Filtration & Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1 (Aldehyde Reduction) | Pathway 2 (Carboxylic Acid/Ester Reduction) |

| Key Precursor | 2-Oxoindoline-5-carbaldehyde | 2-Oxoindoline-5-carboxylic acid or its ester |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

| Chemoselectivity | High: Mild reagent selectively reduces the aldehyde over the lactam. | Moderate: Requires careful control of temperature and stoichiometry to avoid lactam reduction. |

| Safety & Handling | Safer: NaBH₄ is stable in air and can be handled on the benchtop. | Hazardous: LiAlH₄ is pyrophoric and reacts violently with water. Requires inert atmosphere techniques. |

| Solvent System | Protic solvents (Methanol, Ethanol) are suitable. | Anhydrous aprotic solvents (THF, Diethyl Ether) are mandatory. |

| Workup | Simple acidic or aqueous quench. | Specialized quenching procedure (e.g., Fieser workup) required. |

| Scalability | Generally easier and safer to scale up due to milder reagents and conditions. | More challenging to scale due to the hazards associated with LiAlH₄. |

Characterization & Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[22]

-

¹H NMR: Expect characteristic signals for the aromatic protons on the indolinone ring, a singlet for the benzylic CH₂ protons (around 4.5 ppm), a singlet for the alcohol -OH proton, a singlet for the CH₂ protons at the C-3 position, and a broad singlet for the N-H proton.[23]

-

¹³C NMR: Signals corresponding to all nine unique carbon atoms should be present, including the characteristic lactam carbonyl (~175-180 ppm), aromatic carbons, and the benzylic carbon (~60-65 ppm).

-

FT-IR Spectroscopy: Key vibrational bands include a broad O-H stretch (~3300-3400 cm⁻¹), an N-H stretch (~3200 cm⁻¹), and a strong C=O stretch for the lactam (~1700 cm⁻¹).[22]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, corresponding to the formula C₉H₉NO₂.[24][25]

Conclusion

The synthesis of this compound can be effectively achieved via two primary strategies, both relying on the reduction of a C-5 substituent. The reduction of 2-oxoindoline-5-carbaldehyde with sodium borohydride represents the most direct, selective, and safer pathway, making it highly suitable for most laboratory-scale applications. The alternative route, involving the reduction of 2-oxoindoline-5-carboxylic acid or its ester with lithium aluminum hydride, is a viable option but requires more stringent safety precautions and careful reaction control to manage the reactivity of the reducing agent. The choice of synthesis will ultimately be guided by the availability of starting materials, scale of the reaction, and the technical capabilities of the research team. This guide provides the foundational knowledge for scientists to confidently select and execute a synthesis of this important molecular building block.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Oxindole-5-carboxylic acid | 102359-00-2 [sigmaaldrich.com]

- 9. appchemical.com [appchemical.com]

- 10. 2-Oxindole-5-carboxylic acid | 102359-00-2 [sigmaaldrich.com]

- 11. Oxindole synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide a-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Oxindole synthesis by direct C–H, Ar–H coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Reduction of two different carboxylic acid derivatives with LiAlH... | Study Prep in Pearson+ [pearson.com]

- 20. organicchemistrytutor.com [organicchemistrytutor.com]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-(Hydroxymethyl)indolin-2-one: A Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indolin-2-one Core and the Role of 5-(Hydroxymethyl) Substitution

The indolin-2-one, or oxindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] This versatile heterocyclic motif is at the heart of numerous therapeutic agents, particularly in oncology, where it serves as a foundational framework for a multitude of kinase inhibitors.[1][3][4][5][6] Kinases, as key regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. The indolin-2-one core effectively mimics the adenine region of ATP, enabling competitive inhibition at the enzyme's active site.[6]

This guide focuses on a specific, functionally rich derivative: 5-(Hydroxymethyl)indolin-2-one . The introduction of a hydroxymethyl group at the 5-position of the indolin-2-one ring is a strategic modification that significantly enhances the molecule's utility in drug design. This functional group can increase aqueous solubility, provide a handle for further chemical modification to create diverse libraries of compounds, and potentially influence binding interactions with target proteins.

Nomenclature and Chemical Identification

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | 1,3-dihydro-5-(hydroxymethyl)-2H-indol-2-one |

| CAS Number | 612487-61-3 |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

Synthesis and Chemical Properties

The synthesis of this compound can be approached through various synthetic routes, often involving the modification of a pre-existing indolin-2-one core. A common and efficient strategy involves the reduction of a carboxylic acid or ester functionality at the 5-position.

Illustrative Synthetic Pathway: Reduction of 5-Carboxyindolin-2-one

A plausible and frequently employed method for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, 5-carboxyindolin-2-one. This transformation can be efficiently achieved using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Caption: Synthetic route from 5-carboxyindolin-2-one.

Detailed Experimental Protocol: Reduction of 5-Carboxyindolin-2-one

-

Materials:

-

5-Carboxyindolin-2-one

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

-

Procedure:

-

To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 5-carboxyindolin-2-one (1.0 equivalent) in anhydrous THF dropwise. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF and ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Lithium aluminum hydride is highly reactive with water and moisture in the air. Conducting the reaction under an inert atmosphere prevents the decomposition of the reducing agent and ensures the efficiency of the reduction.

-

Anhydrous Solvent: The use of anhydrous THF is critical for the same reason as maintaining an inert atmosphere – to prevent the violent reaction of LiAlH₄ with water.

-

Controlled Addition at 0 °C: The reaction of LiAlH₄ with carboxylic acids is highly exothermic. Slow, dropwise addition at a reduced temperature (0 °C) is a crucial safety measure to control the reaction rate and prevent a dangerous temperature increase.

-

Fieser Workup: This specific quenching procedure is designed to safely neutralize the reactive aluminum species and produce an easily filterable granular precipitate, simplifying the workup process.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons on the benzene ring, the methylene protons of the indolinone ring, the methylene protons of the hydroxymethyl group, and the N-H proton of the lactam. The aromatic protons would likely appear as a multiplet or distinct doublets and singlets in the region of δ 6.8-7.2 ppm. The methylene group of the indolinone ring (at C3) would be a singlet around δ 3.5 ppm. The hydroxymethyl protons would appear as a singlet around δ 4.5 ppm, and the N-H proton would be a broad singlet, typically downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for all nine carbon atoms. The carbonyl carbon of the lactam would be the most downfield signal, typically in the range of δ 175-180 ppm. The aromatic carbons would appear in the δ 110-145 ppm region. The methylene carbon of the hydroxymethyl group would be around δ 60-65 ppm, and the C3 methylene carbon of the indolinone ring would be around δ 35-40 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands. A broad peak around 3200-3400 cm⁻¹ would correspond to the O-H stretching of the hydroxyl group and the N-H stretching of the lactam. A strong absorption band around 1680-1700 cm⁻¹ would be indicative of the C=O stretching of the five-membered lactam ring.

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z 163 or 164, respectively, confirming the molecular weight of the compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block in the synthesis of more complex and biologically active molecules, particularly kinase inhibitors for cancer therapy.[1][4][5][6]

Role as a Kinase Inhibitor Scaffold

The indolin-2-one core is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases.[3][6] By appending different chemical moieties to this core, medicinal chemists can fine-tune the selectivity and potency of the resulting inhibitors against specific kinases that are implicated in cancer cell proliferation and survival. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, is a prominent example of a drug built upon the indolin-2-one scaffold.[1]

The 5-(hydroxymethyl) group on the indolin-2-one ring serves as a crucial synthetic handle. It can be readily modified to introduce a wide array of substituents, allowing for the exploration of the chemical space around this position to optimize interactions with the target kinase. For instance, the hydroxyl group can be etherified or esterified to introduce different side chains that can form additional hydrogen bonds or hydrophobic interactions within the kinase's active site, thereby enhancing binding affinity and selectivity.

References

- 1. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 2. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] Pyrrole indolin-2One Based Kinase Inhibitor as Anti-Cancer Agents | Semantic Scholar [semanticscholar.org]

- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 6. benthamdirect.com [benthamdirect.com]

"5-(Hydroxymethyl)indolin-2-one" potential biological activities

An In-depth Technical Guide to the Potential Biological Activities of 5-(Hydroxymethyl)indolin-2-one

Authored by a Senior Application Scientist

Foreword: The Promise of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. The indolin-2-one (or oxindole) nucleus is one such "privileged scaffold," a term bestowed upon structures that demonstrate the ability to bind to multiple, diverse biological targets, thereby serving as a rich source for drug development.[1][2] This guide delves into the potential biological activities of a specific, yet underexplored, derivative: This compound .

While direct research on this particular compound is nascent, an extensive body of literature on its chemical relatives provides a robust framework for predicting its therapeutic potential. The indolin-2-one core is famously embodied in multi-kinase inhibitors like Sunitinib and Toceranib, which have been approved for cancer therapy, underscoring the scaffold's clinical significance.[1][3] By systematically analyzing the structure-activity relationships (SAR) of analogous compounds, particularly those substituted at the 5-position, we can construct a scientifically rigorous hypothesis regarding the biological profile of this compound. This document will serve as a technical guide for researchers, scientists, and drug development professionals, synthesizing existing knowledge to illuminate the path for future investigation into this promising molecule.

Part 1: The Indolin-2-one Core as a Kinase Inhibitor

Kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, controlling processes such as cell growth, proliferation, and survival.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[4][5] The indolin-2-one scaffold has proven to be an exceptionally effective template for designing kinase inhibitors. These small molecules typically act as ATP-competitive inhibitors, occupying the ATP-binding site on the kinase and preventing the phosphorylation of downstream substrates.[4]

Many successful indolin-2-one-based kinase inhibitors, such as Sunitinib, Semaxanib (SU5416), and SU6668, target receptor tyrosine kinases (RTKs) involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[6][7] The substitution pattern on the indolin-2-one ring is crucial for determining both potency and selectivity.

The Critical Role of the 5-Position

The 5-position of the indolin-2-one ring has been a focal point for chemical modification to enhance kinase inhibitory activity. Various substituents have been explored, with a clear impact on the compound's biological profile.

| Compound/Derivative Class | Key 5-Substituent | Reported Target(s) | Observed Activity | Reference |

| Sunitinib | Fluoro (-F) | VEGFRs, PDGFRs, c-KIT | Approved anticancer drug | [1][8] |

| Famitinib | Fluoro (-F) | VEGFR-2, PDGFRβ | Phase III clinical trials | [7] |

| (Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one (6o) | Bromo (-Br) | Tyrosine Kinases | Potent antitumor potential | [6] |

| 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one | Iodo (-I) | HsClpP | Potent inhibitor, impairs cancer cell migration | [9] |

| 5-sulfonyl-indolin-2-ones | Sulfonyl (-SO₂R) | FGFR2 | Cytotoxic agents, inhibit HUVEC tube formation | [10] |

The data strongly suggests that the electronic and steric properties of the substituent at the 5-position are key determinants of activity. Halogens like fluorine and bromine are common, likely influencing the molecule's binding affinity through electronic effects and hydrophobic interactions.

Hypothesized Role of the 5-Hydroxymethyl Group

The 5-(hydroxymethyl) group (-CH₂OH) introduces a unique set of properties compared to the more commonly studied halogens or sulfonyl groups.

-

Hydrogen Bonding: The primary alcohol moiety is a potent hydrogen bond donor and acceptor. This functionality could form critical hydrogen bonds with amino acid residues in the kinase ATP-binding pocket, potentially increasing binding affinity and selectivity.

-

Polarity and Solubility: The hydroxymethyl group increases the polarity of the molecule, which could improve its aqueous solubility—a common challenge in drug development.[1]

-

Metabolic Handle: This group can serve as a site for metabolic modification (e.g., oxidation or glucuronidation), which could influence the compound's pharmacokinetic profile.

Based on these characteristics, it is plausible that This compound could function as a potent kinase inhibitor, leveraging its hydrogen-bonding capability to achieve high-affinity binding to targets like VEGFR, PDGFR, or FGFR.

Part 2: Potential Anti-inflammatory Activity

Chronic inflammation is a key driver of various pathologies, including cancer, arthritis, and colitis. The signaling pathways that control inflammation are complex, with the Nuclear Factor-kappa B (NF-κB) pathway playing a central role.

Recent studies have demonstrated that the indolin-2-one scaffold also possesses significant anti-inflammatory properties. Specifically, a series of 3-substituted-indolin-2-one derivatives were shown to inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[11] The most potent compound, 3-(3-hydroxyphenyl)-indolin-2-one, exerted its effects by suppressing the Akt, MAPK, and NF-κB signaling pathways.[11]

While this study focused on 3-substituted analogs, it establishes that the core indolin-2-one structure is compatible with anti-inflammatory activity. It is therefore reasonable to postulate that this compound could also modulate these pathways. The hydroxymethyl group could influence interactions with key enzymes or transcription factors within the inflammatory cascade.

Part 3: Other Potential Biological Activities

The versatility of the indolin-2-one scaffold extends beyond kinase inhibition and anti-inflammatory effects.

-

Thioredoxin Reductase (TrxR) Inhibition : Certain 3-(2-oxoethylidene)indolin-2-one derivatives have been identified as potent inhibitors of TrxR, an enzyme crucial for maintaining cellular redox balance.[8] Inhibition of TrxR leads to increased oxidative stress and activation of apoptosis-regulating kinases, ultimately causing cancer cell death.[8]

-

Antimicrobial Activity : The indole nucleus is a common feature in many antimicrobial agents.[12] Hybrids of indole and other heterocyclic systems, such as thiazolidine, have demonstrated significant antibacterial and antifungal properties.[13][14]

-

HsClpP Inhibition : Human caseinolytic protease P (HsClpP) is a mitochondrial serine protease implicated in cancer proliferation. A 5-iodoindolin-2-one derivative was recently identified as a potent HsClpP inhibitor, highlighting a novel anticancer mechanism for this scaffold.[9]

Given this precedent, this compound warrants screening against a broad panel of targets to fully elucidate its therapeutic potential.

Part 4: Experimental Protocols for Evaluation

To validate the hypothesized biological activities of this compound, a series of well-established in vitro assays are required. The following protocols serve as a guide for initial screening.

Protocol 1: In Vitro Cell Proliferation (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines (e.g., HCT-116, MDA-MB-231, A549).

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sunitinib).

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit NO production in LPS-stimulated macrophages.

Objective: To evaluate the ability of this compound to suppress inflammatory responses in RAW 264.7 murine macrophage cells.

Methodology:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution) to each well and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in each sample. Calculate the percentage of NO inhibition relative to the LPS-only control. A parallel MTT or cytotoxicity assay should be performed to ensure that the observed NO reduction is not due to cell death.[11]

Conclusion and Future Directions

The indolin-2-one scaffold is a clinically validated and highly versatile platform for the development of targeted therapeutics. While this compound itself remains largely uncharacterized, the wealth of data on structurally related compounds provides a compelling rationale for its investigation. The primary hypothesis is that this compound will exhibit potent anticancer activity , likely through the inhibition of key angiogenesis-related kinases such as VEGFR and PDGFR, where its hydroxymethyl group may facilitate high-affinity binding. Furthermore, there is a strong possibility of significant anti-inflammatory effects through the modulation of the NF-κB and MAPK pathways.

The immediate next steps for the research community should involve:

-

Chemical Synthesis: Development of a robust and scalable synthesis route for this compound.

-

In Vitro Screening: Comprehensive evaluation of its cytotoxic effects against a broad panel of cancer cell lines and assessment of its anti-inflammatory properties using the protocols outlined herein.

-

Target Deconvolution: If promising activity is observed, employ kinome-wide screening panels and other target identification technologies to elucidate its precise molecular targets and mechanism of action.

This compound stands as a promising, yet-to-be-explored candidate in the rich field of indole-based drug discovery. The foundational knowledge from its chemical relatives strongly suggests that its exploration will be a worthwhile scientific endeavor.

References

- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 8. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel indolin-2-one compounds as potent inhibitors of HsClpP for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Development of novel indolin-2-one derivative incorporating thiazole moiety as DHFR and quorum sensing inhibitors: Synthesis, antimicrobial, and antibiofilm activities with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Mechanism of Action of 5-(Hydroxymethyl)indolin-2-one

A Senior Application Scientist's Perspective for Drug Discovery Professionals

Foreword: The Indolin-2-one Scaffold - A Privileged Structure in Modern Drug Discovery

The indolin-2-one, or oxindole, nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the structural basis of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] Its presence in FDA-approved drugs such as Sunitinib (Sutent®) and Nintedanib (Ofev®) underscores its clinical significance, particularly in oncology and fibrosis.[4][5] These compounds often function as potent inhibitors of protein kinases, key regulators of cellular processes that are frequently dysregulated in human diseases.[6][7][8]

This guide focuses on a specific, less-characterized derivative: 5-(Hydroxymethyl)indolin-2-one . Given the rich history of the parent scaffold, we can formulate several evidence-based hypotheses regarding its potential mechanism of action (MoA). This document is designed for researchers, scientists, and drug development professionals, providing a structured approach to systematically investigate this compound. We will move beyond simple protocol listing to explain the scientific rationale behind each experimental step, ensuring a self-validating and robust investigative process.

Part 1: Foundational Hypotheses on the Mechanism of Action

Based on the extensive literature surrounding the indolin-2-one core, we can propose three primary, testable hypotheses for the MoA of this compound.

Hypothesis 1 (Primary): Inhibition of Receptor Tyrosine Kinases (RTKs)

The most prominent MoA for bioactive indolin-2-one derivatives is the inhibition of protein kinases, especially receptor tyrosine kinases involved in angiogenesis and tumor progression.[6][8] Compounds like Sunitinib and Semaxanib are multi-kinase inhibitors targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and others.[6][7] The 3-ylideneindolin-2-one substructure is a classic pharmacophore for ATP-competitive kinase inhibition.

Core Postulate: this compound acts as an ATP-competitive inhibitor of one or more pro-angiogenic receptor tyrosine kinases (e.g., VEGFR-2, PDGFR-β), leading to the suppression of downstream signaling pathways, resulting in anti-proliferative and anti-angiogenic effects.

Hypothesis 2 (Secondary): Induction of Oxidative Stress and Apoptosis

A recurring theme in the anticancer activity of novel indolin-2-one derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS).[9] This suggests an alternative or complementary mechanism to direct kinase inhibition, where the compound disrupts the cellular redox balance, triggering programmed cell death via the intrinsic apoptotic pathway.

Core Postulate: this compound increases intracellular ROS levels, leading to mitochondrial dysfunction, activation of the caspase cascade, and subsequent apoptotic cell death in susceptible (e.g., cancer) cells.[9]

Hypothesis 3 (Alternative): Inhibition of Non-Kinase Inflammatory Enzymes

The indolin-2-one scaffold is not exclusively a kinase inhibitor. Recent studies have identified derivatives that act as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[10] This polypharmacological approach is gaining traction for developing novel anti-inflammatory agents.[10]

Core Postulate: this compound inhibits key enzymes in the eicosanoid pathway, such as 5-LOX and/or sEH, leading to a reduction in pro-inflammatory mediators and demonstrating potential as an anti-inflammatory agent.

Part 2: Experimental Validation Workflows

This section provides detailed, step-by-step protocols to systematically test each hypothesis. The workflows are designed to be logical and sequential, with each experiment building upon the results of the last.

Workflow 1: Investigating the Kinase Inhibition Hypothesis

This workflow aims to determine if this compound has anti-proliferative effects and, if so, whether these are mediated by kinase inhibition.

Logical Flow of Workflow 1

Caption: Workflow for validating the kinase inhibition hypothesis.

Step 1: Broad Anti-Proliferative Activity Screening

-

Objective: To determine if the compound exhibits cytotoxic or cytostatic effects against relevant human cancer cell lines.

-

Methodology (MTT Assay):

-

Cell Plating: Seed human cancer cell lines (e.g., HCT-116 colorectal carcinoma, PC-3 prostate cancer, HepG2 hepatocellular carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9] Include a non-cancerous cell line (e.g., MDCK) to assess selectivity.[9]

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Treat cells for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Sunitinib).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log of the compound concentration and fitting to a dose-response curve.

| Compound | HCT-116 IC50 (µM) | PC-3 IC50 (µM) | MDCK IC50 (µM) |

| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Sunitinib (Control) | ~1-5 | ~2-10 | >20 |

Step 2: In Vitro Kinase Panel Screening

-

Objective: To identify specific kinases inhibited by the compound in a cell-free system.

-

Methodology:

-

Engage a commercial service (e.g., Eurofins, Promega) for a kinase screening panel.

-

Select a panel relevant to the indolin-2-one scaffold, focusing on RTKs like VEGFR-1/2/3, PDGFR-α/β, c-KIT, and RET, but also including key cell cycle kinases like CDK2.[7][11]

-

Screen the compound at a standard concentration (e.g., 10 µM) against the panel.

-

For any significant hits (e.g., >50% inhibition), perform follow-up IC50 determinations.

-

-

Data Analysis: Results are typically provided as percent inhibition relative to a control. Potent hits will have low IC50 values.

Step 3: Cellular Pathway Modulation (Western Blot)

-

Objective: To confirm that the compound inhibits the activity of the identified kinase target(s) within a cellular context.

-

Methodology:

-

Select a cell line that expresses the target kinase (e.g., HUVECs for VEGFR-2).

-

Starve the cells to reduce basal signaling, then stimulate with the appropriate ligand (e.g., VEGF-A) in the presence or absence of this compound at various concentrations (e.g., 0.5x, 1x, 5x IC50).

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Perform Western blotting using primary antibodies against the phosphorylated form of the target kinase (e.g., anti-p-VEGFR2 Tyr1175) and its downstream effectors (e.g., anti-p-ERK1/2). Use antibodies for the total protein as a loading control.

-

-

Data Analysis: A dose-dependent decrease in the phosphorylated protein signal, with no change in the total protein level, indicates on-target activity.

Workflow 2: Investigating the Oxidative Stress and Apoptosis Hypothesis

This workflow tests the hypothesis that the compound's cytotoxicity is mediated by ROS production and subsequent apoptosis.

Logical Flow of Workflow 2

Caption: Workflow for validating the oxidative stress and apoptosis hypothesis.

Step 1: Measurement of Intracellular ROS

-

Objective: To quantify changes in intracellular ROS levels after compound treatment.

-

Methodology (DCFDA Assay):

-

Plate cells (e.g., HCT-116) in a black, clear-bottom 96-well plate.

-

Treat cells with this compound at IC50 concentrations for various time points (e.g., 1, 6, 24 hours). Include a positive control (e.g., H2O2).

-

Load cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes.

-

Measure fluorescence (excitation ~485 nm, emission ~535 nm).

-

-

Data Analysis: A time- and dose-dependent increase in fluorescence indicates ROS production.

Step 2: Quantification of Apoptosis

-

Objective: To distinguish between apoptotic and necrotic cell death.

-

Methodology (Annexin V/PI Flow Cytometry):

-

Treat cells with the compound for 24-48 hours.

-

Harvest cells and wash with PBS.

-

Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the cell population using a flow cytometer.

-

-

Data Analysis:

-

Annexin V-positive / PI-negative cells: Early apoptosis.

-

Annexin V-positive / PI-positive cells: Late apoptosis/necrosis. An increase in these populations confirms the induction of apoptosis.[9]

-

Step 3: Cell Cycle Analysis

-

Objective: To determine if the compound causes cell cycle arrest.[9]

-

Methodology (Propidium Iodide Staining):

-

Treat cells with the compound for 24 hours.

-

Harvest cells, fix in 70% ethanol, and store at -20°C.

-

Wash cells and treat with RNase A.

-

Stain with Propidium Iodide.

-

Analyze DNA content by flow cytometry.

-

-

Data Analysis: An accumulation of cells in a specific phase (G1, S, or G2/M) indicates cell cycle arrest at that checkpoint.[9]

Part 3: Consolidating Evidence and Drawing Conclusions

Conversely, if cytotoxicity is observed but broad-spectrum kinase inhibition is weak, the results from Workflow 2 become critical. A strong induction of ROS (Workflow 2, Step 1) that correlates with apoptotic markers (Step 2) would point towards an oxidative stress-mediated MoA. A crucial "rescue" experiment, where pre-treatment with an antioxidant like N-acetylcysteine abrogates the cytotoxic effect, would provide compelling evidence for this pathway.

It is also plausible that both mechanisms are at play. Many kinase inhibitors are known to induce apoptosis as a downstream consequence of blocking survival signals. The experimental workflows outlined here are designed to dissect these possibilities, providing a clear, evidence-based path to elucidating the primary mechanism of action for this compound.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview on 2-indolinone derivatives as anticancer agents » Growing Science [growingscience.com]

- 6. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors | MDPI [mdpi.com]

- 8. Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

The Unseen Pillar: A Technical Guide to 5-(Hydroxymethyl)indolin-2-one in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indolin-2-one, or oxindole, scaffold is a cornerstone in modern medicinal chemistry, celebrated for its versatile pharmacological activities.[1] Within this privileged structural class, 5-(Hydroxymethyl)indolin-2-one has emerged not as a therapeutic agent in its own right, but as a pivotal, yet often unheralded, synthetic intermediate. Its strategic importance lies in the reactive hydroxymethyl group at the C5 position, which provides a crucial handle for the elaboration of complex molecular architectures. This guide delves into the historical context of indolin-2-one synthesis, details the specific preparative routes to this compound, and explores its critical role in the development of targeted therapies, with a focus on potent kinase inhibitors such as those targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and p21-activated kinase 4 (PAK4). Through detailed protocols, mechanistic insights, and pathway visualizations, this document serves as a comprehensive resource for researchers leveraging this essential building block in the pursuit of novel therapeutics.

Introduction: The Rise of a Versatile Scaffold

The history of this compound is intrinsically linked to the broader story of its parent scaffold, oxindole. First identified in natural products, the oxindole nucleus has captivated medicinal chemists for its presence in a variety of biologically active alkaloids.[1] The realization of its therapeutic potential spurred the development of numerous synthetic strategies to access this heterocyclic system, allowing for systematic exploration of its structure-activity relationships.

While a singular moment of "discovery" for this compound is not documented, its emergence in the scientific literature coincides with the drive to create libraries of substituted indolin-2-ones for high-throughput screening. The hydroxymethyl group at the 5-position proved to be an exceptionally useful functional handle for introducing diversity, allowing chemists to readily modify the scaffold and fine-tune its pharmacological properties. This has cemented its status as a key intermediate in the synthesis of numerous clinical candidates and approved drugs.[2][3]

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several strategic routes, typically involving the cyclization of a suitably substituted aniline derivative or the modification of a pre-formed indolin-2-one core. A common and efficient method involves the reduction of a corresponding 5-carboxy or 5-formyl substituted indolin-2-one.

Synthesis via Reduction of a Carboxylic Acid Precursor

A robust method for the preparation of this compound involves the reduction of a 5-carboxyindolin-2-one derivative. This precursor can be synthesized from commercially available starting materials. The N-tosyl protecting group is often employed to increase the stability of the indolin-2-one ring and to direct the regioselectivity of certain reactions. The reduction of the carboxylic acid to the primary alcohol is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4).[4]

Experimental Protocol: Synthesis of this compound

Step 1: N-Tosylation of 4-Aminophenol To a stirred solution of 4-aminophenol in pyridine, p-toluenesulfonyl chloride is added portion-wise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight. The mixture is then poured into ice-water and acidified with concentrated HCl. The resulting precipitate is filtered, washed with water, and dried to yield N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide.

Step 2: Synthesis of (4-((4-methylphenyl)sulfonamido)phenyl)acetic acid This step would typically involve a multi-step sequence to introduce the acetic acid side chain, for example, via a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction or other established methods for converting an aryl ketone to a phenylacetic acid.

Step 3: Cyclization to 5-carboxy-1-tosylindolin-2-one The substituted phenylacetic acid is treated with a cyclizing agent such as thionyl chloride to form the acid chloride, followed by an intramolecular Friedel-Crafts acylation, often catalyzed by a Lewis acid like aluminum chloride, to yield the cyclic indolin-2-one.

Step 4: Reduction to 5-(hydroxymethyl)-1-tosylindolin-2-one To a suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of 5-carboxy-1-tosylindolin-2-one in THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield 5-(hydroxymethyl)-1-tosylindolin-2-one.

Step 5: Detosylation to this compound The N-tosyl protecting group is removed by treating the compound with a strong acid, such as concentrated sulfuric acid or hydrobromic acid in acetic acid, at elevated temperatures. After cooling and neutralization, the product is extracted with an organic solvent and purified by chromatography to afford this compound.

Below is a diagram illustrating the synthetic workflow.

Caption: Synthetic pathway to this compound.

Application in Targeted Drug Discovery

The true value of this compound is realized in its application as a versatile intermediate for the synthesis of highly potent and selective therapeutic agents. The hydroxymethyl group serves as a convenient point of attachment for various side chains and pharmacophores, enabling the optimization of drug candidates for specific biological targets.

VEGFR Inhibitors for Anti-Angiogenesis Therapy

A prominent application of the indolin-2-one scaffold is in the development of inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), key regulators of angiogenesis.[5] Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a substituted indolin-2-one core and is a prime example of a drug class that can be accessed using this compound as a starting point.[6] The indolin-2-one moiety typically binds to the hinge region of the kinase domain, while substituents at the 5-position can be tailored to occupy adjacent pockets, enhancing potency and selectivity.[7]

The VEGFR-2 signaling cascade is a critical pathway in angiogenesis.[8] Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates, triggering downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[9][10] Indolin-2-one-based inhibitors competitively bind to the ATP-binding site of VEGFR-2, preventing its activation and abrogating these downstream signals.[7][11]

Caption: Simplified VEGFR-2 signaling and inhibition.

PAK4 Inhibitors in Cancer Therapy

Another significant area where this compound derivatives have made an impact is in the development of p21-activated kinase 4 (PAK4) inhibitors.[12] PAK4 is a serine/threonine kinase that is overexpressed in a variety of cancers and plays a crucial role in cell proliferation, survival, and metastasis.[13][14] The design of PAK4 inhibitors often involves a pharmacophore hybridization approach, combining the indolin-2-one scaffold with other known kinase-binding motifs.[3]

The PAK4 signaling pathway is complex, involving interactions with multiple upstream activators and downstream effectors.[15][[“]] Key downstream pathways include the LIMK1/cofilin pathway, which regulates cytoskeletal dynamics and cell motility, and the PI3K/Akt pathway, which promotes cell survival.[13] By inhibiting PAK4, indolin-2-one-based compounds can disrupt these oncogenic signaling cascades.[12][17]

Caption: Overview of PAK4 signaling and its inhibition.

Quantitative Data Summary

The utility of the this compound scaffold is evident in the potent biological activities of its derivatives. The following table summarizes the inhibitory concentrations (IC50) of representative indolin-2-one-based inhibitors against their respective kinase targets.

| Compound Class | Target Kinase | Representative IC50 (nM) | Reference |

| Sunitinib Analog | VEGFR-2 | 0.078 - 0.358 µM | [6][7] |

| PAK4 Inhibitor | PAK4 | 16 - 27 nM | [12] |

Conclusion

This compound stands as a testament to the importance of versatile intermediates in the intricate process of drug discovery and development. While it may not possess a storied history of its own discovery, its impact is profoundly felt in the successful creation of targeted therapies for a range of diseases, most notably cancer. The synthetic accessibility of this scaffold, coupled with the strategic placement of a reactive hydroxymethyl group, provides an invaluable platform for medicinal chemists to explore chemical space and optimize drug candidates. As our understanding of disease biology deepens and the demand for highly selective and potent therapeutics grows, the role of foundational building blocks like this compound will undoubtedly continue to expand, solidifying its place as an unseen but indispensable pillar in the architecture of modern medicine.

References

- 1. Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)amino quinazoline derivatives as PAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 3. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. consensus.app [consensus.app]

- 17. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-(Hydroxymethyl)indolin-2-one: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of 5-(Hydroxymethyl)indolin-2-one in Medicinal Chemistry

Molecular Structure and Key Spectroscopic Features

The structural attributes of this compound dictate its characteristic spectroscopic fingerprint. The molecule comprises a bicyclic indolin-2-one core, featuring a benzene ring fused to a five-membered lactam ring. A hydroxymethyl substituent is attached to the C5 position of the aromatic ring. Key structural features to be interrogated by spectroscopy include the aromatic protons, the methylene protons of the lactam and hydroxymethyl groups, the amide proton, the hydroxyl proton, and the quaternary and tertiary carbons of the entire scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[1] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The choice of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), is critical as it can solubilize the compound and its exchangeable protons (NH and OH) are often observable.[2][3]

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |

| ~10.2 | Singlet | 1H | NH (Amide) | The amide proton is typically deshielded and appears as a broad singlet. Its chemical shift can be concentration and temperature-dependent. |

| ~7.15 | Singlet | 1H | H4 | This aromatic proton is adjacent to the electron-donating hydroxymethyl group, leading to a slight upfield shift compared to unsubstituted indolinones. It appears as a singlet due to minimal coupling with H6. |

| ~7.05 | Doublet | 1H | H6 | This proton is ortho to the C7 proton and will appear as a doublet. |

| ~6.70 | Doublet | 1H | H7 | This proton is ortho to the H6 proton and is part of the aromatic system, appearing as a doublet. |

| ~5.10 | Triplet | 1H | OH | The hydroxyl proton signal is often broad and its coupling to the adjacent methylene group may or may not be resolved. The use of DMSO-d₆ helps in observing this proton. |

| ~4.40 | Doublet | 2H | -CH₂OH | These methylene protons are diastereotopic and adjacent to the hydroxyl group. They will appear as a doublet due to coupling with the OH proton. |

| ~3.40 | Singlet | 2H | C3-H₂ | The methylene protons on the lactam ring are chemically equivalent and appear as a sharp singlet as they have no adjacent protons to couple with. |

Experimental Protocol for ¹H NMR Acquisition:

A standard protocol for acquiring a high-quality ¹H NMR spectrum involves dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆.[4] The solution is then transferred to a 5 mm NMR tube. The experiment is typically run on a 400 MHz or higher field spectrometer. Key acquisition parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.[5]

Causality in Experimental Choices: The choice of a higher field magnet (e.g., 400 MHz) enhances spectral dispersion, which is crucial for resolving closely spaced signals in the aromatic region.[6] DMSO-d₆ is selected for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation.[2] The deuterium lock signal from the solvent is used by the spectrometer to maintain a stable magnetic field during acquisition.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. Due to the low natural abundance of the ¹³C isotope, a larger sample amount and longer acquisition times are generally required compared to ¹H NMR.[3]

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Key Insights |

| ~175.0 | C2 (C=O) | The carbonyl carbon of the lactam is highly deshielded and appears significantly downfield. |

| ~142.0 | C7a | Aromatic quaternary carbon adjacent to the nitrogen atom. |

| ~135.0 | C5 | Aromatic quaternary carbon bearing the hydroxymethyl group. |

| ~128.0 | C4a | Aromatic quaternary carbon at the ring junction. |

| ~125.0 | C6 | Aromatic methine carbon. |

| ~123.0 | C4 | Aromatic methine carbon. |

| ~109.0 | C7 | Aromatic methine carbon, typically the most upfield of the aromatic carbons. |

| ~62.0 | -CH₂OH | The carbon of the hydroxymethyl group is shielded by the attached oxygen. |

| ~35.0 | C3 | The methylene carbon of the lactam ring. |

Experimental Protocol for ¹³C NMR Acquisition:

For a standard ¹³C NMR spectrum, a more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d₆) is preferable.[4] The experiment is typically performed on the same spectrometer as the ¹H NMR. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon and to enhance the signal intensity through the Nuclear Overhauser Effect (NOE).[7] A larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary to obtain a spectrum with a good signal-to-noise ratio.

Causality in Experimental Choices: Proton decoupling is a critical choice as it removes the C-H coupling, resulting in a much simpler spectrum where each unique carbon appears as a singlet.[7] This also allows for the collapse of the multiplet signal into a single, more intense peak, improving the signal-to-noise ratio. The use of a more concentrated sample directly addresses the low sensitivity of the ¹³C nucleus.[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] The absorption of infrared radiation excites molecular vibrations (stretching and bending), and the frequencies of these absorptions are characteristic of specific bonds.[9]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale and Key Insights |

| 3400-3200 | Strong, Broad | O-H Stretch | Alcohol | The broadness of this peak is due to hydrogen bonding. |

| ~3200 | Medium | N-H Stretch | Amide | The amide N-H stretch typically appears in this region. |

| 3100-3000 | Medium | C-H Stretch | Aromatic | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| ~2900 | Medium | C-H Stretch | Aliphatic | Stretching vibrations of the methylene C-H bonds. |

| ~1680 | Strong, Sharp | C=O Stretch | Amide (Lactam) | The carbonyl group of the five-membered lactam ring typically absorbs at a slightly higher wavenumber than a typical acyclic amide. |

| 1600-1450 | Medium-Weak | C=C Stretch | Aromatic | Characteristic stretching vibrations of the carbon-carbon bonds within the aromatic ring.[10] |

| ~1050 | Strong | C-O Stretch | Primary Alcohol | The C-O stretching vibration of the primary alcohol.[10] |

Experimental Protocol for IR Spectrum Acquisition (Thin Solid Film Method):

A common and effective method for obtaining the IR spectrum of a solid organic compound is the thin solid film technique.[11][12]

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone in a small vial.

-

Using a pipette, apply a drop of this solution to the surface of a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Causality in Experimental Choices: The thin solid film method is chosen for its simplicity and for providing a spectrum free from solvent interference.[11] Salt plates are used because they are transparent to infrared radiation in the analytical region.[9] A volatile solvent is selected to ensure its complete removal before spectral acquisition, preventing its own absorption bands from obscuring the sample's spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] For small organic molecules, electron ionization (EI) is a common technique that provides information about the molecular weight and the fragmentation pattern, which can aid in structure elucidation.[14]

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Formula: C₉H₉NO₂

-

Molecular Weight: 163.17 g/mol

Key Predicted Fragments:

| m/z | Ion | Rationale and Key Insights |

| 163 | [M]⁺ | Molecular Ion Peak: This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound. |

| 145 | [M - H₂O]⁺ | Loss of a water molecule from the hydroxymethyl group is a common fragmentation pathway for alcohols. |

| 134 | [M - CHO]⁺ | Loss of a formyl radical from the hydroxymethyl group and subsequent rearrangement. |

| 133 | [M - CH₂O]⁺ | Loss of formaldehyde from the hydroxymethyl group. |

| 106 | [C₇H₆O]⁺ | Fragmentation of the indolinone ring. |

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

A small amount of the solid sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe.[15]

-

The sample is vaporized by heating under high vacuum.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[14]

-

The resulting positively charged ions are accelerated into a mass analyzer, where they are separated based on their m/z ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

Causality in Experimental Choices: Electron ionization at 70 eV is the standard for EI-MS because it provides sufficient energy to cause reproducible fragmentation patterns, creating a unique "fingerprint" for the molecule that can be compared to spectral libraries.[14] The use of a high vacuum is essential to prevent ion-molecule collisions and to allow the ions to travel from the source to the detector.[15]

Visualizing the Data and Workflow

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic characterization.

Conclusion: A Framework for Confident Structural Assignment

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating predicted data from ¹H NMR, ¹³C NMR, IR, and MS with established experimental protocols and the underlying scientific principles, researchers are equipped with a robust framework for the structural verification of this vital synthetic intermediate. Adherence to these analytical methodologies will ensure the generation of high-quality, reproducible data, thereby fostering confidence in the chemical integrity of molecules advancing through the drug discovery pipeline.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. cif.iastate.edu [cif.iastate.edu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. commons.ggc.edu [commons.ggc.edu]

- 6. NMR Basics for the absolute novice [jeolusa.com]

- 7. ijirset.com [ijirset.com]

- 8. Infrared Spectroscopy: Principles and Applications in Organic Chemistry [wisdomlib.org]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. bitesizebio.com [bitesizebio.com]

"5-(Hydroxymethyl)indolin-2-one" role as a synthetic intermediate

An In-depth Technical Guide: The Role of 5-(Hydroxymethyl)indolin-2-one as a Pivotal Synthetic Intermediate in Modern Drug Discovery

Abstract

The indolin-2-one (oxindole) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a multitude of biological targets. Within this class, this compound emerges as a particularly valuable synthetic intermediate. Its strategic placement of a reactive hydroxymethyl group on a robust heterocyclic core provides a versatile handle for molecular elaboration. This guide delineates the synthesis of this key intermediate and explores its critical application in the construction of potent, clinically significant kinase inhibitors. We will dissect the synthetic pathways of prominent drugs, such as Nintedanib and analogues of Sunitinib, to illustrate the causality behind experimental choices and the mechanistic basis of their therapeutic action. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in the design of next-generation therapeutics.

The Indolin-2-one Core: A Foundation for Kinase Inhibition

The indolin-2-one framework is central to a class of small-molecule kinase inhibitors that have revolutionized cancer therapy and the treatment of fibrotic diseases.[1][2] Kinases are enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[3] Dysregulation of kinase signaling is a hallmark of numerous diseases, particularly cancer, where it drives uncontrolled cell proliferation, survival, and angiogenesis (the formation of new blood vessels).[3][4]